1'-(Furan-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one
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Overview
Description
1’-(Furan-2-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a furan ring fused to a chroman and pyrrolidinone moiety, making it an interesting subject for various chemical and biological studies. The spiro linkage imparts significant conformational rigidity, which can influence its reactivity and interaction with biological targets.
Preparation Methods
The synthesis of 1’-(Furan-2-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors such as 2-furylcarbinol.
Spirocyclization: The key step involves the formation of the spiro linkage. This can be achieved through a cycloaddition reaction between the furan ring and a suitable chroman derivative.
Pyrrolidinone Formation:
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1’-(Furan-2-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents such as potassium permanganate.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions include various functionalized derivatives that can be further utilized in chemical synthesis or biological studies.
Scientific Research Applications
1’-(Furan-2-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are of interest in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: Preliminary studies suggest that derivatives of this compound may exhibit pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: It can be used in the synthesis of specialty chemicals and advanced materials, particularly in the field of organic electronics and photonics.
Mechanism of Action
The mechanism by which 1’-(Furan-2-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding pockets of enzymes or receptors, potentially inhibiting or modulating their activity. The furan and chroman moieties can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets. Pathways involved may include signal transduction cascades and metabolic processes, depending on the specific biological context.
Comparison with Similar Compounds
1’-(Furan-2-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one can be compared with other spirocyclic compounds such as:
Spirooxindoles: These compounds also feature a spiro linkage but with an oxindole moiety. They are known for their biological activities, including anticancer and antiviral properties.
Spiroindolines: Similar to spirooxindoles, spiroindolines have a spiro linkage with an indoline moiety and are studied for their potential therapeutic applications.
Spirobenzofurans: These compounds contain a spiro linkage with a benzofuran ring and are explored for their use in organic electronics and materials science.
The uniqueness of 1’-(Furan-2-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one lies in its combination of furan, chroman, and pyrrolidinone moieties, which imparts distinct chemical and biological properties not found in other spirocyclic compounds.
Properties
IUPAC Name |
1'-(furan-2-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c19-13-10-17(22-14-5-2-1-4-12(13)14)7-8-18(11-17)16(20)15-6-3-9-21-15/h1-6,9H,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIROKBTHPVBMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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